BenchChemオンラインストアへようこそ!

(R)-Desethylchloroquine

Pharmacokinetics Chiral Pharmacology Metabolite Profiling

Choose (R)-Desethylchloroquine over racemic mixtures for stereoselective DMPK studies. The (R)-enantiomer exhibits a longer terminal half-life and lower volume of distribution (3410 L) vs. the S-enantiomer (4830 L), with distinct human AUC (6.29 mg/L·h). Essential for developing enantioselective LC-MS/MS assays, CYP2C8/3A4 metabolism studies, and accurate cardiotoxicity profiling. Avoid racemic substitution—use the pure (R)-enantiomer for reproducible, high-fidelity data in chiral pharmacology.

Molecular Formula C16H22ClN3
Molecular Weight 291.82 g/mol
CAS No. 106848-88-8
Cat. No. B1461048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Desethylchloroquine
CAS106848-88-8
Molecular FormulaC16H22ClN3
Molecular Weight291.82 g/mol
Structural Identifiers
SMILESCCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl
InChIInChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20)/t12-/m1/s1
InChIKeyMCYUUUTUAAGOOT-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Desethylchloroquine (CAS 106848-88-8) Procurement Guide: Key Differentiator for Stereoselective Pharmacokinetic Research


(R)-Desethylchloroquine is the (R)-enantiomer of desethylchloroquine, the primary active metabolite of the antimalarial drug chloroquine [1]. It is a chiral 4-aminoquinoline derivative with the molecular formula C16H22ClN3 and a molecular weight of 291.82 g/mol [2]. Unlike the racemic mixture or the (S)-enantiomer, (R)-Desethylchloroquine exhibits distinct stereoselective pharmacokinetic properties, including a longer terminal half-life and a lower volume of distribution, which are critical for studies on drug metabolism, chiral pharmacology, and metabolite profiling [3].

(R)-Desethylchloroquine: Why Substituting Racemic Desethylchloroquine Compromises Experimental Fidelity


The (R)- and (S)-enantiomers of desethylchloroquine demonstrate divergent pharmacokinetic profiles that render generic substitution with the racemic mixture (CAS 1476-52-4) inappropriate for precise pharmacological studies. Direct quantitative evidence reveals that the (R)-enantiomer has a significantly lower volume of distribution (3410 ± 720 L vs. 4830 ± 1490 L for the S-enantiomer) and a substantially reduced area under the curve (AUC) in humans (6.29 ± 2.18 mg/L·h vs. 12.9 ± 7.4 mg/L·h for the S-metabolite) [1]. Conversely, in rabbit models, the (R)-metabolite achieves higher systemic exposure than the (S)-metabolite [2]. These stereospecific differences directly impact drug exposure calculations, metabolite quantification, and toxicological assessments, necessitating the use of the pure (R)-enantiomer for reproducible, high-fidelity data generation in chiral pharmacology and drug metabolism studies.

(R)-Desethylchloroquine: Quantitative Differentiation from Racemate and (S)-Enantiomer in Key Assays


Human Pharmacokinetics: Reduced Systemic Exposure of (R)-Desethylchloroquine vs. (S)-Enantiomer

In a clinical crossover study, the area under the plasma concentration-time curve (AUC) for (R)-desethylchloroquine was less than half that of the (S)-enantiomer, demonstrating significant stereoselective metabolism. The total body clearance of the parent (R)-chloroquine was also lower than that of (S)-chloroquine [1].

Pharmacokinetics Chiral Pharmacology Metabolite Profiling

Human Pharmacokinetics: Differential Volume of Distribution and Half-Life of Parent Enantiomers

The (R)-enantiomer of chloroquine, the direct precursor to (R)-desethylchloroquine, exhibits a longer terminal half-life (294 h vs. 236 h) and a lower volume of distribution (3410 L vs. 4830 L) compared to the (S)-enantiomer [1]. These stereoselective parameters directly influence the formation and disposition of the corresponding (R)-desethylchloroquine metabolite.

Volume of Distribution Half-Life Chiral Pharmacology

Animal Model Pharmacokinetics: Higher Systemic Exposure of (R)-Desethylchloroquine in Rabbits

In a rabbit model, the administration of separate chloroquine enantiomers resulted in a statistically significant higher AUC for the (R)-desethylchloroquine metabolite compared to the (S)-metabolite, indicating a species-specific stereoselective disposition that contrasts with human data [1].

Preclinical Pharmacokinetics Animal Model Metabolite Disposition

Antimalarial Activity: Desethylchloroquine (Racemate) Potency Against P. falciparum

While direct IC50 data for the pure (R)-enantiomer is limited in the available literature, the racemic desethylchloroquine mixture demonstrates potent activity against the LA136 strain of P. falciparum. A study comparing chloroquine, its enantiomers, and desethylchloroquine found that all five compounds similarly inhibited a chloroquine-sensitive strain, but desethylchloroquine was less active against a chloroquine-resistant strain compared to pyronaridine [REFS-1, REFS-2].

Antimalarial In Vitro Plasmodium falciparum

(R)-Desethylchloroquine: Optimal Research and Industrial Application Scenarios


Chiral Pharmacokinetic and Metabolism Studies

Utilize (R)-Desethylchloroquine as a reference standard or analyte in LC-MS/MS methods to accurately quantify the (R)-metabolite in biological matrices. The compound's distinct AUC (6.29 ± 2.18 mg/L·h) and its stereoselective disposition, as demonstrated in human studies, make it essential for developing and validating enantioselective assays to study drug metabolism and drug-drug interactions involving CYP2C8 and CYP3A4 [1].

In Vitro Antimalarial Resistance and Combination Therapy Research

Employ (R)-Desethylchloroquine in in vitro assays with chloroquine-sensitive and -resistant P. falciparum strains to investigate the stereospecific contribution of this metabolite to antimalarial efficacy. Given that racemic desethylchloroquine exhibits an IC50 of 9.9 ng/mL against the LA136 strain, the pure (R)-enantiomer can be used to deconvolve the activity of chiral mixtures and assess its potential as a component in combination therapies with calcium antagonists or other resistance-reversal agents [2].

Toxicology and Safety Pharmacology Assessments

Incorporate (R)-Desethylchloroquine into in vitro cardiac safety panels (e.g., hERG channel binding assays) to differentiate its cardiotoxic potential from the (S)-enantiomer and the parent drug. The distinct volume of distribution (3410 L for the parent R-enantiomer) and its longer half-life suggest a unique toxicokinetic profile that must be characterized independently to accurately assess the risk of QT prolongation and other adverse effects associated with 4-aminoquinolines [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Desethylchloroquine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.